molecular formula C21H21N3O B6489100 N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-24-0

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6489100
CAS No.: 900012-24-0
M. Wt: 331.4 g/mol
InChI Key: MWARIVRMNUWSLS-UHFFFAOYSA-N
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Description

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound characterized by its fused pyrrolopyrazine core and benzyl and phenyl substituents. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing pyrrole and pyrazine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. These properties make it a candidate for further research in drug development.

Medicine: The compound's biological activities suggest its potential use in pharmaceuticals. It could be developed into a therapeutic agent for treating various diseases, particularly those involving inflammation and microbial infections.

Industry: In the industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the fused ring structure and are known for their biological activities.

  • Pyrrolopyrazine Derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.

Uniqueness: N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide stands out due to its specific substituents (benzyl and phenyl groups) and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARIVRMNUWSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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